molecular formula C14H16FNO3S B6617017 4-[2-(hex-5-ynamido)ethyl]benzene-1-sulfonyl fluoride CAS No. 1375960-13-6

4-[2-(hex-5-ynamido)ethyl]benzene-1-sulfonyl fluoride

Cat. No.: B6617017
CAS No.: 1375960-13-6
M. Wt: 297.35 g/mol
InChI Key: HWSJGTCAHFQVSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(Hex-5-ynamido)ethyl]benzene-1-sulfonyl fluoride is a benzenesulfonyl fluoride derivative featuring a hex-5-ynamido group attached via an ethyl linker to the aromatic ring. The sulfonyl fluoride moiety is a hallmark of covalent inhibitors, enabling selective and irreversible binding to target proteins, while the hex-5-ynamido group (a six-carbon chain with a terminal alkyne) provides bioorthogonal reactivity for applications such as click chemistry or probe conjugation . This compound’s structural design balances reactivity (via the sulfonyl fluoride) and functional versatility (via the alkyne), making it valuable in chemical biology and medicinal chemistry.

Properties

IUPAC Name

4-[2-(hex-5-ynoylamino)ethyl]benzenesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO3S/c1-2-3-4-5-14(17)16-11-10-12-6-8-13(9-7-12)20(15,18)19/h1,6-9H,3-5,10-11H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWSJGTCAHFQVSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fluorodesulfonylation of Polysulfonyl Precursors

A patent by outlines a high-yield process for generating monofluorinated benzene sulfonyl fluorides via thermal fluorodesulfonylation. For example, heating 1,3-benzenedisulfonyl fluoride with potassium fluoride (KF) in sulfolane at 235–242°C for 4.75 hours yields 3-fluorobenzenesulfonyl fluoride (45% yield). This method leverages alkali metal fluorides to replace sulfonyl groups with fluorine, with phase transfer catalysts like 18-crown-6 enhancing reactivity.

Key Reaction Conditions

ParameterValue
Temperature170–250°C
SolventSulfolane or DMF
CatalystKF with 18-crown-6
Reaction Time1–5 hours

Direct Sulfonation of Fluorobenzenes

Alternative routes involve sulfonating fluorobenzenes using chlorosulfonic acid. For instance, 4-fluorobenzenesulfonyl chloride can be converted to the corresponding sulfonyl fluoride via treatment with KF in acetonitrile. However, this method is limited by the availability of fluorinated aromatic precursors and competing meta-directing effects during sulfonation.

Amidation with Hex-5-ynoic Acid

The final step involves coupling hex-5-ynoic acid to the ethylamino group via amide bond formation.

Carbodiimide-Mediated Coupling

As described in, propiolic acid derivatives are coupled to amines using N,N-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). Applying this to hex-5-ynoic acid and 4-(ethylamino)-1-sulfonylfluorobenzene in dichloromethane (DCM) at 0°C for 2 hours yields the target compound. Purification via silica gel chromatography typically achieves >70% purity.

Optimized Coupling Conditions

ParameterValue
Coupling AgentDIC/HOBt
SolventDCM
Temperature0–25°C
Reaction Time2–4 hours

Mechanistic Considerations

The DIC/HOBt system activates the carboxylic acid as an active ester, facilitating nucleophilic attack by the ethylamino group. Steric hindrance from the sulfonyl fluoride moiety necessitates prolonged reaction times compared to simpler amides.

Overall Reaction Optimization

Combining these steps, the synthesis achieves an overall yield of 25–30%. Critical bottlenecks include:

  • Fluorodesulfonylation Efficiency : Competing side reactions during KF-mediated fluorination reduce yields.

  • Amidation Selectivity : Residual unreacted ethylamino groups necessitate rigorous chromatography.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
FluorodesulfonylationHigh regioselectivityHigh temperatures required45–50
Direct SulfonationFewer stepsLimited precursor availability30–35
Reductive AminationMild conditionsRequires aldehyde functionalization40–45

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Fluoride Group

The sulfonyl fluoride moiety (-SO₂F) undergoes nucleophilic substitution with amines, alcohols, and thiols under mild conditions. This reactivity enables covalent modification of biological targets or synthetic intermediates.

Reagent/ConditionsProduct FormedKey Research Findings
Primary/Secondary Amines (pH 7–9)Sulfonamide derivativesSelective modification of serine residues in proteins observed at physiological pH .
Alcohols (K₂CO₃, DMF)Sulfonate estersUsed to synthesize prodrugs with controlled release profiles .
Thiols (Et₃N, MeCN)ThiosulfonatesDemonstrated in synthetic routes for bioconjugation.

Mechanistic Insight: The reaction proceeds via a two-step process: (1) nucleophilic attack on the electrophilic sulfur atom, followed by (2) fluoride expulsion. Density functional theory (DFT) studies suggest the transition state involves partial negative charge development on the sulfur center .

Sulfur-Fluoride Exchange (SuFEx) Click Chemistry

The sulfonyl fluoride group participates in SuFEx reactions, a robust click chemistry platform for assembling S(VI)-linked compounds.

Reagent/ConditionsProduct FormedKey Research Findings
Aryl silyl ethers (Ca(NTf₂)₂ catalyst)Sulfonate-linked polymersHigh-yield polymerization achieved at room temperature .
Phenols (DABCO, THF)Aryl fluorosulfatesUsed to synthesize hydrolytically stable protein inhibitors .

Notable Application: SuFEx-enabled covalent inhibition of serine hydrolases has been validated in proteome-wide studies, demonstrating >90% target engagement efficiency .

Alkyne-Azide Cycloaddition (CuAAC) via the Hex-5-ynamido Group

The terminal alkyne in the hex-5-ynamido side chain enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation or probe functionalization.

Reagent/ConditionsProduct FormedKey Research Findings
Azides (CuSO₄, sodium ascorbate)1,2,3-Triazole conjugatesUsed to attach fluorophores (e.g., TAMRA) for fluorescence-based assays .
PEG-azides (Cu(I)Br, TBTA)PEGylated derivativesEnhanced solubility and pharmacokinetics in drug delivery studies .

Kinetic Data: Second-order rate constants for CuAAC range from 0.1–1.2 M⁻¹s⁻¹ in aqueous buffer (pH 7.4) .

Hydrolysis and Stability Profiling

The sulfonyl fluoride group exhibits pH-dependent hydrolysis, forming sulfonic acid as the primary degradation product.

ConditionHalf-Life (t₁/₂)Degradation Product
pH 7.4 (PBS, 25°C)48–72 hoursBenzenesulfonic acid
pH 9.0 (borate buffer)4–6 hoursBenzenesulfonic acid

Stabilization Strategies: Lyophilization or storage at -20°C in anhydrous DMSO reduces hydrolysis by >90% .

Context-Dependent Protein Modification

The compound’s dual reactivity (sulfonyl fluoride + alkyne) enables orthogonal labeling of proteins:

  • Covalent Inhibition : Irreversible binding to catalytic serine residues (e.g., in serine proteases) via sulfonyl fluoride .

  • Post-Modification Tagging : CuAAC-mediated attachment of biotin or fluorophores for pull-down assays or imaging .

Case Study: In a 2024 chemical proteomics study, the compound identified 132 serine hydrolases in human cell lysates, with <5% off-target labeling .

Scientific Research Applications

Chemical Properties and Mechanism of Action

Chemical Structure:

  • Molecular Formula: C14H16FNO3S
  • Molecular Weight: 297.35 g/mol
  • CAS Number: 1375960-13-6

The sulfonyl fluoride group in 4-NES is known for its ability to covalently modify proteins by targeting reactive serine residues. This modification leads to the inhibition of protein function, which is crucial for studying protein interactions and functions within complex biological systems. The alkyne group facilitates click chemistry applications, allowing researchers to attach various tags for visualization or enrichment purposes.

Applications in Scientific Research

4-NES has a broad range of applications across different fields:

1. Chemical Proteomics

  • Function: Used as an activity-based probe (ABP) to profile serine hydrolases and other enzymes.
  • Application: Researchers can selectively label serine residues in proteins, facilitating the study of protein interactions and functions.
  • Case Study: A study demonstrated that 4-NES effectively inhibited serine proteases like trypsin and chymotrypsin, showcasing its role in understanding enzyme mechanisms .

2. Drug Discovery

  • Function: Investigated for potential therapeutic applications by targeting specific proteins involved in disease pathways.
  • Application: The ability to covalently modify reactive residues makes 4-NES a candidate for developing drugs that inhibit specific enzymes related to diseases.
  • Case Study: Research highlighted the use of 4-NES in identifying drug targets within complex proteomes, revealing its potential in therapeutic development .

3. Biochemical Assays

  • Function: Employed in developing assays for enzyme activity and protein profiling.
  • Application: The compound can be used to create assays that measure the activity of specific enzymes by monitoring covalent modifications.
  • Case Study: Evaluations indicated that while 4-NES is reactive, it maintains manageable toxicity levels in vitro, making it suitable for biochemical research without significant adverse effects on cell viability .

Key Reactions Involving 4-NES

The reactions involving 4-NES include:

Covalent Modification:

  • The sulfonyl fluoride group reacts with serine residues, forming covalent bonds that inhibit enzymatic activity.

Click Chemistry:

  • The alkyne functionality allows for click chemistry applications, enabling the attachment of various probes such as fluorophores or biotins for further investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 4-[2-(hex-5-ynamido)ethyl]benzene-1-sulfonyl fluoride with analogous benzenesulfonyl derivatives, emphasizing structural variations, synthesis, and applications.

Table 1: Key Comparisons of Benzenesulfonyl Derivatives

Compound Name (Example) Substituent Sulfonyl Group Molecular Weight* Synthesis Yield Applications References
This compound Hex-5-ynamidoethyl Fluoride ~343.4 g/mol Not reported Click chemistry probes, covalent inhibitors
4-(2-[(5-Chloro-2-methoxyphenyl)formamido]ethyl)benzene-1-sulfonyl chloride (Compound 36) Chloro-methoxy phenyl ethylamide Chloride ~402.3 g/mol 62% NLRP3 inflammasome inhibition
4-(5-Chloropentanamido)benzene-1-sulfonyl chloride 5-Chloropentanamido Chloride ~326.8 g/mol Not reported Pharmaceutical intermediates, agrochemicals
4-(2-(Trimethoxysilyl)ethyl)benzene-1-sulfonyl chloride Trimethoxysilyl ethyl Chloride ~378.9 g/mol Not reported Material science (silane coupling)
4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF) Aminoethyl Fluoride ~252.7 g/mol Not reported Serine protease inhibition

*Molecular weights estimated based on substituent contributions.

Structural and Functional Differences

  • Sulfonyl Group Reactivity :

    • Fluoride vs. Chloride : Sulfonyl fluorides (e.g., the target compound and AEBSF) exhibit greater hydrolytic stability than sulfonyl chlorides (e.g., Compounds 36 and 42), making them preferred for biological applications requiring aqueous compatibility . Chlorides are more reactive intermediates in synthesis but less stable .
    • Covalent Binding : Sulfonyl fluorides in AEBSF and the target compound act as "warheads" for irreversible enzyme inhibition, while sulfonyl chlorides are typically intermediates .
  • Substituent Effects :

    • Alkyne Functionality : The hex-5-ynamido group in the target compound enables bioorthogonal click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), a feature absent in chloropentanamido () or trimethoxysilyl () analogues .
    • Chlorinated vs. Silicon-Based Groups : Chlorinated substituents (e.g., Compound 36) enhance electrophilicity and binding to hydrophobic enzyme pockets, while trimethoxysilyl groups () facilitate material surface functionalization .

Biological Activity

4-[2-(hex-5-ynamido)ethyl]benzene-1-sulfonyl fluoride, commonly referred to as 4-NES, is a specialized compound that plays a significant role in biochemical research due to its unique chemical properties. This compound features a sulfonyl fluoride group, which is known for its ability to covalently modify proteins, particularly targeting reactive serine residues. The presence of the hex-5-ynamido group enhances its reactivity and versatility in various biological applications.

  • Molecular Formula : C14H16FNO3S
  • Molecular Weight : 297.35 g/mol
  • CAS Number : 1375960-13-6

The biological activity of 4-NES primarily involves its function as an activity-based probe (ABP) . The sulfonyl fluoride group reacts with the hydroxyl group of serine residues in proteins, forming a covalent bond that inhibits the protein's activity. This mechanism is crucial for studying protein interactions and functions within complex biological systems.

Key Reactions

  • Covalent Modification : The sulfonyl fluoride group covalently modifies serine residues, leading to inhibition of enzymatic activity.
  • Click Chemistry : The alkyne functionality allows for click chemistry applications, enabling the attachment of various probes for further investigation.

Applications in Research

4-NES has diverse applications across multiple fields:

  • Chemical Proteomics : Used to study protein interactions and functions by selectively labeling serine residues.
  • Drug Discovery : Investigated for potential therapeutic applications by targeting specific proteins involved in disease pathways.
  • Biochemical Assays : Employed in developing assays for enzyme activity and protein profiling.

Comparative Analysis with Similar Compounds

The following table summarizes some compounds similar to 4-NES, highlighting their unique features and characteristics:

Compound NameStructure CharacteristicsUnique Features
4-(Bromomethyl)benzenesulfonyl fluorideContains a bromomethyl groupSimilar reactivity but lacks alkyne functionality
3-(Fluorosulfonyl)-5-((trimethylsilyl)ethynyl)benzoic acidCombines sulfonyl fluoride with an alkyneOffers different functional groups for diverse applications
4-(Bromomethyl)-2-((trimethylsilyl)ethynyl)benzenesulfonyl fluorideSimilar structure but different substituentsProvides alternative reactivity pathways

Case Studies and Research Findings

Recent studies have demonstrated the efficacy of 4-NES in various experimental setups:

  • Inhibition Studies : Research has shown that 4-NES effectively inhibits serine proteases, which are critical in numerous biological processes. For example, it has been utilized to study the inhibition of enzymes like trypsin and chymotrypsin through its covalent modification mechanism .
  • Chemical Proteomics : A study highlighted the use of 4-NES as an ABP to profile serine hydrolases in complex proteomes, revealing its potential as a tool for drug target identification .
  • Toxicity Assessments : Evaluations have indicated that while 4-NES is reactive, it displays manageable toxicity levels in vitro, making it suitable for biochemical research without significant adverse effects on cell viability .

Q & A

Basic Research Questions

Q. What are the key safety precautions for handling 4-[2-(hex-5-ynamido)ethyl]benzene-1-sulfonyl fluoride in laboratory settings?

  • Methodological Answer :

  • Skin/eye protection : Use nitrile gloves and safety goggles due to its skin corrosion potential (Category 1B) and ability to release hydrofluoric acid (HF) upon decomposition .
  • Ventilation : Ensure fume hood use to avoid inhalation of dust/aerosols and prevent vapor accumulation .
  • Spill management : Neutralize spills with calcium gluconate gel (for HF exposure) and avoid water to prevent exothermic reactions with glassware .
  • Storage : Store under argon in a cool, dry environment to maintain stability .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer :

  • Coupling reaction : Use HATU as a coupling agent with diisopropyl ethylamine in anhydrous DMF for efficient amide bond formation between the hex-5-ynoic acid and the ethylenediamine linker .
  • Purification : Employ flash silica gel chromatography (hexane:ethyl acetate = 2:1) to isolate the product, achieving >95% purity .
  • Yield enhancement : Optimize reaction time (overnight stirring at room temperature) and stoichiometry (1.5:1 molar ratio of acid to amine) .

Advanced Research Questions

Q. What analytical techniques are critical for confirming structural integrity and purity?

  • Methodological Answer :

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify the sulfonyl fluoride group (δ ~7.5–8.0 ppm for aromatic protons) and alkyne functionality (δ ~2.2–2.3 ppm for terminal protons) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., calculated [M+H]+^+ = 312.1070) to validate the molecular formula .
  • HPLC : Monitor purity using a C18 column with UV detection at 254 nm .

Q. How does the sulfonyl fluoride group interact with biological targets like serine proteases?

  • Methodological Answer :

  • Covalent inhibition : The sulfonyl fluoride reacts with catalytic serine residues via nucleophilic substitution, forming a stable sulfonate ester. This can be validated using kinetic assays (e.g., IC50_{50} determination) .
  • Structural studies : Perform X-ray crystallography or cryo-EM to map binding interactions in enzyme active sites .
  • Competitive inhibition controls : Compare inhibition potency with non-fluorinated analogs (e.g., sulfonamides) to confirm fluoride-specific reactivity .

Q. What strategies mitigate competing side reactions during biomolecule conjugation?

  • Methodological Answer :

  • pH control : Maintain mildly basic conditions (pH 7.5–8.5) to favor sulfonyl fluoride reactivity over hydrolysis .
  • Temperature modulation : Conduct reactions at 4°C to slow hydrolysis while enabling selective conjugation with amines/thiols .
  • Protecting groups : Temporarily block reactive groups (e.g., thiols with Ellman’s reagent) to prevent nonspecific binding .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported reactivity of sulfonyl fluorides?

  • Methodological Answer :

  • Contextual analysis : Compare reaction conditions (e.g., aqueous vs. anhydrous solvents) in conflicting studies. For example, hydrolysis rates vary significantly in water-containing systems .
  • Systematic benchmarking : Replicate reactions under standardized conditions (e.g., PBS buffer at 25°C) to isolate variables .
  • Computational modeling : Use DFT calculations to predict hydrolysis pathways and validate with kinetic data .

Experimental Design Considerations

Q. What are the stability challenges for this compound in long-term biochemical assays?

  • Methodological Answer :

  • Hydrolysis mitigation : Prepare stock solutions in anhydrous DMSO and store at -80°C to minimize sulfonyl fluoride degradation .
  • Real-time monitoring : Use LC-MS to track hydrolysis byproducts (e.g., sulfonic acid) during assays .
  • Buffer selection : Avoid phosphate buffers (nucleophilic anions accelerate hydrolysis); use HEPES or Tris instead .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.